molecular formula C24H30N2O2 B6098988 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

Cat. No. B6098988
M. Wt: 378.5 g/mol
InChI Key: KVATUFYJYYIVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide works by selectively binding to BTK and inhibiting its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. It has also been shown to inhibit the migration and invasion of malignant B cells, further contributing to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like other small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for the research and development of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors, to enhance its anti-tumor effects. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK plays a key role in the pathogenesis of the disease. Additionally, further studies are needed to better understand the pharmacokinetic properties of this compound and to optimize its dosing and administration for maximum efficacy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies make it a promising candidate for the treatment of CLL and NHL. Further research is needed to fully understand its potential and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde and piperidine to form 1-(3-acetylbenzyl)-4-piperidinone. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the final product, this compound.

Scientific Research Applications

3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, this compound has shown potent anti-tumor activity and has been found to be effective in inhibiting BTK signaling in various B-cell malignancies.

properties

IUPAC Name

3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-18-5-3-8-23(15-18)25-24(28)10-9-20-11-13-26(14-12-20)17-21-6-4-7-22(16-21)19(2)27/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVATUFYJYYIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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